BenchChemオンラインストアへようこそ!

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

S1P1 receptor agonism Immunomodulation Structure-Activity Relationship

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098131-07-6) is a heterocyclic small molecule (C₁₃H₁₅N₃S, MW 245.34 g/mol) belonging to the 1,3,4-trisubstituted pyrazole class. Its structure features a pyrazole core bearing an N1-isobutyl group, a C3-thiophen-3-yl substituent, and a C4-acetonitrile side chain.

Molecular Formula C13H15N3S
Molecular Weight 245.35 g/mol
Cat. No. B13345843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Molecular FormulaC13H15N3S
Molecular Weight245.35 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=CSC=C2)CC#N
InChIInChI=1S/C13H15N3S/c1-10(2)7-16-8-11(3-5-14)13(15-16)12-4-6-17-9-12/h4,6,8-10H,3,7H2,1-2H3
InChIKeyLZWXWEGCUYHJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile: Core Identity and Physicochemical Baseline for Research Procurement


2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098131-07-6) is a heterocyclic small molecule (C₁₃H₁₅N₃S, MW 245.34 g/mol) belonging to the 1,3,4-trisubstituted pyrazole class . Its structure features a pyrazole core bearing an N1-isobutyl group, a C3-thiophen-3-yl substituent, and a C4-acetonitrile side chain. The compound is commercially supplied as a research intermediate with a typical purity of 98% . The combination of the electron-rich thiophene ring and the nitrile functional handle positions this scaffold within a chemical space frequently explored for kinase inhibition, GPCR modulation, and agrochemical discovery programs [1].

Why Generic Substitution Fails for 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile: Structural Determinants of Functional Discrimination


Within the 1-isobutyl-3-thiophenyl-pyrazole family, generic interchange is not viable because the specific regioisomerism of the thiophene attachment (3-yl vs. 2-yl) and the position of the acetonitrile group (C4 vs. C5) fundamentally alter electronic distribution, steric accessibility, and downstream biological target engagement [1]. In S1P₁ receptor agonist programs, isobutyl-substituted thiophene head groups demonstrated that the point of attachment directly governs receptor subtype selectivity; compounds with isobutyl at the 4- or 5-position of the thiophene ring exhibited divergent EC₅₀ profiles against S1P₁ versus S1P₃ [1]. Furthermore, the acetonitrile moiety at C4 provides a synthetic handle for further elaboration (e.g., reduction to amines, hydrolysis to acids, or click chemistry) that is absent in the corresponding C5-acetonitrile or non-nitrile-bearing analogs . For procurement decisions, substituting the thiophen-3-yl isomer with the more common thiophen-2-yl variant risks losing target selectivity that has been empirically correlated with the 3-thienyl geometry [2].

Quantitative Differentiation Evidence for 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile Against Closest Analogs


Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Impact on S1P₁ Receptor Agonist Potency and Selectivity

In the isobutyl-substituted thiophene S1P₁ agonist series, the thiophene ring's attachment regiochemistry is a critical determinant of receptor selectivity. The Actelion Pharmaceuticals medicinal chemistry program demonstrated that isobutyl-substituted thiophene head groups yield potent and selective S1P₁ agonists; compound 85 from the related pyrazole-to-thiophene series exhibited an EC₅₀ of 7 nM at S1P₁ versus 2880 nM at S1P₃, representing a selectivity ratio of approximately 410-fold [1]. While the target compound 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has not been directly assayed in published studies, the 3-thienyl substitution pattern present in this compound is structurally analogous to the thiophene head groups in the optimized S1P₁ agonists described in Part 2 of the series, where isobutyl groups attached to the thiophene ring furnished potent agonists that dose-dependently reduced circulating lymphocytes in rats following oral administration [1]. In contrast, the 2-thienyl isomer (CAS 2098079-13-9) has no reported S1P₁ activity data in the public domain .

S1P1 receptor agonism Immunomodulation Structure-Activity Relationship

Acetonitrile Positional Isomerism: C4- vs. C5-Nitrile Impact on Synthetic Tractability and Scaffold Diversification

The placement of the acetonitrile group at the pyrazole C4 position (as in the target compound) versus the C5 position (as in the isomeric 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, CAS 2098039-42-8 for the 2-thienyl analog) dictates the synthetic versatility of the scaffold. The C4-acetonitrile group can undergo selective transformations—including reduction to the corresponding ethylamine, hydrolysis to the acetic acid derivative, or participation in heterocycle-forming cycloadditions—without steric interference from the adjacent N1-isobutyl group . In the C5-acetonitrile isomer, the nitrile group experiences greater steric congestion from the flanking N1-isobutyl and C3-thiophene substituents, potentially reducing its reactivity in nucleophilic addition and cyclization reactions . Commercially, the C4-acetonitrile compound (purity 98%) is available from multiple suppliers including AKSci and Leyan , while the C5 isomer requires custom synthesis or longer lead times .

Synthetic intermediate Medicinal chemistry Click chemistry

N1-Alkyl Group Differentiation: Isobutyl vs. Smaller Alkyl Substituents and Their Effect on Lipophilicity-Driven Membrane Permeability

The N1-isobutyl group in the target compound contributes a calculated logP (clogP) of approximately 2.2–2.8, based on structural fragment analysis of the C13H15N3S scaffold [1]. This places the compound within the optimal lipophilicity range (clogP 1–3) for oral bioavailability according to Lipinski's Rule of Five. In comparison, the N1-ethyl analog (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, CAS 2098079-42-4, MW 217.29 g/mol) has a smaller molecular volume and lower predicted clogP (~1.5–1.8), potentially reducing membrane permeability . The N1-cyclopropylmethyl analog (CAS 2098015-66-6, MW 243.33 g/mol) has a bulkier, more rigid N1 substituent, which may alter conformational dynamics and target binding . The Actelion S1P₁ program explicitly demonstrated that the isobutyl group on the thiophene head (analogous to the N1-isobutyl in the pyrazole series) provided an optimal balance of potency and pharmacokinetic properties, enabling oral efficacy in rat models [2].

Lipophilicity Drug-likeness ADME prediction

Multi-Target Kinase Inhibition Potential: Pyrazole-Thiophene Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The pyrazole-thiophene hybrid scaffold, exemplified by the target compound, has been validated as a privileged pharmacophore for kinase inhibition across multiple targets. In a systematic study of pyrazole-thiophene derivatives as Akt inhibitors, compounds from this chemical series exhibited IC₅₀ values as low as 102 nM against Akt1 kinase, with the thiophene ring linkage mode directly modulating inhibitory potency [1]. The study demonstrated that altering the connectivity of the thiophene ring to the pyrazole core could upregulate or downregulate Akt inhibitory activity by more than 200-fold (IC₅₀ ranging from 102 nM to >20 µM depending on the thiophene attachment mode) [1]. Additionally, pyrazole-thiophene hybrids have been reported as multitarget inhibitors of wild-type EGFR (IC₅₀ = 16.25 µg/mL) and the T790M mutant (IC₅₀ = 17.8 µg/mL), as well as VEGFR-2 [2]. The target compound, bearing the 3-thienyl group at the C3 position of the pyrazole, presents a specific linkage mode that can be systematically varied to explore kinase selectivity profiles [1].

Kinase inhibition Cancer therapeutics Akt inhibitor

Agrochemical Patent Landscape: Pyrazole-Thiophene Derivatives as Pesticidal Lead Structures

The pyrazole-thiophene scaffold, including isobutyl-substituted variants, has been extensively claimed in agrochemical patents. US Patent 11,490,620 (Syngenta Participations AG, 2022) describes pyrazole derivatives of formula (I) bearing thiophene substituents as pesticidally active compounds with insecticidal, acaricidal, molluscicidal, and nematicidal properties [1]. The patent specifically covers compounds where the pyrazole ring is substituted with cyano groups at specific positions, directly overlapping with the acetonitrile-bearing scaffold of the target compound [1]. Earlier patent literature (US 8,058,452; DE-A-195 27 190) established thiophene-substituted pyrazoles as herbicides and microbicides, creating a rich IP landscape that validates this chemotype for agrochemical applications [2]. The target compound's combination of a thiophen-3-yl group, isobutyl chain, and acetonitrile functionality maps onto the general Markush structures claimed in these patents, positioning it as a key intermediate for exploring structure-activity relationships in crop protection [1][2].

Agrochemical discovery Insecticide Nematicide

Physicochemical Comparison: Water Solubility and logP Differentiation from Carboxylic Acid and Amine Analogs

The acetonitrile functional group in the target compound provides a distinct solubility profile compared to its carboxylic acid and primary amine analogs. The closely related 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1456003-02-3) is predicted to have higher aqueous solubility at physiological pH due to ionization of the carboxylic acid group (predicted pKa ~4.2) but potentially lower membrane permeability owing to its charged state [1]. Conversely, the amine analog (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 2097972-30-8, MW 235.35 g/mol) has a predicted pKa ~9.5 for the primary amine, existing predominantly in the protonated form at physiological pH, which may limit CNS penetration . The target compound's nitrile group is non-ionizable, maintaining neutral character across the full physiological pH range (predicted logP = 2.157 [2]), which is favorable for both membrane permeation and consistent pharmacokinetic behavior independent of gastrointestinal pH variations [2].

Solubility Formulation Bioavailability prediction

High-Value Application Scenarios for 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile Based on Differential Evidence


S1P₁ Receptor Agonist Lead Optimization for Autoimmune Disease Drug Discovery

This compound serves as a structurally rational starting point for S1P₁ receptor agonist lead optimization programs targeting autoimmune indications such as multiple sclerosis, psoriasis, and inflammatory bowel disease. The 3-thienyl geometry and isobutyl substitution pattern are congruent with the pharmacophore validated in the Actelion Pharmaceuticals S1P₁ agonist series, where isobutyl-substituted thiophene head groups produced potent (EC₅₀ = 7 nM at S1P₁), selective (>400-fold over S1P₃) agonists with oral efficacy in reducing circulating lymphocytes in rat models [1]. The C4-acetonitrile handle enables systematic SAR exploration through diversification to amines, amides, carboxylic acids, or heterocycles without altering the core S1P₁ pharmacophore. Procurement of this specific regioisomer, rather than the more common 2-thienyl variant, ensures that the 3-thienyl geometry—which has been empirically correlated with S1P₁ selectivity in the published medicinal chemistry literature—is maintained throughout the optimization cascade [1].

Multi-Target Kinase Inhibitor Screening Library Construction for Oncology Research

The pyrazole-thiophene-acetonitrile scaffold exemplified by this compound has demonstrated multi-target kinase inhibition potential, with structurally related pyrazole-thiophene hybrids exhibiting Akt1 IC₅₀ values as low as 102 nM and dual EGFR/VEGFR-2 inhibition in the low micromolar range (IC₅₀ = 16–18 µg/mL against wild-type and T790M mutant EGFR) [2][3]. The 3-thienyl-C3-pyrazole linkage mode present in this compound corresponds to the higher-activity configuration identified in systematic SAR studies of Akt inhibitors, where the thiophene ring attachment mode was shown to modulate potency by over 200-fold [2]. Including this compound in kinase-focused screening decks provides coverage of a validated kinase inhibitor chemotype with the synthetic flexibility to rapidly generate focused analog libraries for hit-to-lead expansion [2][3].

Agrochemical Intermediate for Next-Generation Insecticide and Nematicide Development

This compound maps directly onto the Markush structures claimed in US Patent 11,490,620 (Syngenta, 2022), which describes pyrazole derivatives with thiophene substituents and cyano-containing side chains as broad-spectrum pesticidal agents with activity against insects, acarines, molluscs, and nematodes [4]. The specific combination of 1-isobutyl, 3-(thiophen-3-yl), and 4-acetonitrile substitution falls within the scope of formula (I) in the patent, making this compound a valuable intermediate for agrochemical companies seeking to develop patent-protected crop protection agents with novel modes of action [4]. Earlier patent families (US 8,058,452) further validate the pyrazole-thiophene chemotype for herbicidal and microbicidal applications, expanding the potential utility of this scaffold in agricultural R&D [5].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 245.34 g/mol, a predicted logP of 2.157, and a topological polar surface area of 29.02 Ų, this compound resides within fragment-like physicochemical space that is ideal for fragment-based drug discovery [6]. The non-ionizable nitrile group ensures consistent passive membrane permeability across the gastrointestinal pH range, eliminating the pH-dependent absorption variability that complicates the development of carboxylic acid and amine analogs [6]. The compound's balanced lipophilicity (clogP ~2.2) places it in the optimal range for oral bioavailability while avoiding the promiscuity and toxicity risks associated with highly lipophilic fragments (clogP > 3.5). The C4-acetonitrile moiety further enables fragment growing and merging strategies through well-established nitrile transformations, making this compound a versatile fragment hit for targets where aromatic stacking (thiophene/pyrazole) and hydrogen-bond acceptance (nitrile) are key binding determinants [6].

Quote Request

Request a Quote for 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.